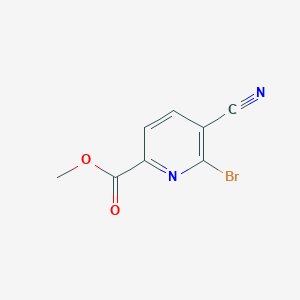

Methyl 6-bromo-5-cyanopicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

methyl 6-bromo-5-cyanopyridine-2-carboxylate |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 |

InChI Key |

YBCXKIGHIQITKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Bromo 5 Cyanopicolinate: Advanced Approaches and Regioselectivity

Direct Functionalization Strategies for the Pyridine (B92270) Core

Direct functionalization of the pyridine ring presents an efficient route to methyl 6-bromo-5-cyanopicolinate, often involving sequential bromination and cyanation steps. The regioselectivity of these reactions is a critical factor, governed by the electronic properties of the pyridine ring and the directing effects of existing substituents.

Regioselective Electrophilic Aromatic Bromination of Picolinate (B1231196) Derivatives

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto the pyridine ring. nih.govmdpi.com The position of bromination is highly dependent on the reaction conditions and the nature of the substituents on the picolinate starting material. researchgate.net For picolinate derivatives, the electron-withdrawing nature of the ester group and the pyridine nitrogen directs the electrophile to specific positions. The use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent allows for controlled bromination. mdpi.comresearchgate.net Theoretical calculations, such as ab initio methods, have been employed to predict and understand the positional selectivity in electrophilic aromatic brominations, with results often aligning well with experimental data. nih.govresearchgate.net

For instance, the synthesis of a related compound, methyl 5-bromo-6-hydroxynicotinate, is achieved by treating methyl 6-hydroxynicotinate with bromine in acetic acid. chemicalbook.com This highlights the feasibility of direct bromination on a substituted pyridine ring. The development of regioselective methods is a high priority in synthetic chemistry as aryl bromides are crucial intermediates for a wide range of applications. researchgate.netorientjchem.org

Copper-Catalyzed Cyanation Protocols for Picolinate Systems

Copper-catalyzed cyanation reactions have emerged as a powerful tool for introducing a cyano group onto aromatic and heteroaromatic rings. nih.gov The traditional Rosenmund-von Braun reaction, which often requires harsh conditions, has been significantly improved by the development of milder, copper-catalyzed methods. organic-chemistry.org These modern protocols often utilize a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a suitable ligand and a cyanide source like sodium cyanide (NaCN). nih.govorganic-chemistry.org

These copper-catalyzed domino halide exchange-cyanation procedures have shown excellent functional group compatibility. nih.govorganic-chemistry.org The reaction can be performed in less polar solvents, which simplifies the isolation and purification of the resulting aromatic nitriles. organic-chemistry.org The choice of ligand can be crucial for the efficiency of the catalytic system.

Nucleophilic Aromatic Substitution with Cyanide Reagents (e.g., Potassium Cyanide, Trimethylsilyl (B98337) Cyanide)

Nucleophilic aromatic substitution (SNA) offers another viable pathway for the introduction of a cyano group. masterorganicchemistry.com In this type of reaction, a leaving group on the aromatic ring, such as a halogen, is displaced by a nucleophile. The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic attack. masterorganicchemistry.com

For the synthesis of cyanopicolinates, a bromo-substituted precursor can be reacted with a cyanide reagent like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). fishersci.co.uk The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). fishersci.co.ukrsc.org The reactivity of the leaving group in SNA reactions can vary, and in some cases, the cyano group itself can act as a leaving group. nih.gov The choice of cyanide reagent and reaction conditions is critical to achieving a successful substitution.

Precursor Synthesis and Intermediate Derivatization

An alternative to direct functionalization is the synthesis of a suitable precursor followed by derivatization to yield the target molecule. This approach can offer advantages in terms of controlling regioselectivity and avoiding unwanted side reactions.

From Methyl Picolinate and its Halogenated Analogs

Methyl picolinate and its halogenated derivatives are common starting materials for the synthesis of more complex pyridine compounds. For example, a synthetic route to this compound could start with the bromination of a suitable methyl picolinate derivative.

The synthesis of related brominated pyridines, such as 2-amino-5-methyl-6-bromopyridine, has been achieved through a one-step amination of 2-bromo-3-picoline. google.com This demonstrates the utility of halogenated picoline derivatives as precursors. The subsequent introduction of the cyano group can then be accomplished using the methods described in the previous sections, such as copper-catalyzed cyanation or nucleophilic aromatic substitution.

Role of Pyridine N-Oxides in Cyanation Pathways

Pyridine N-oxides are versatile intermediates in the synthesis of functionalized pyridines. researchgate.netresearchgate.net The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, towards nucleophilic attack. researchgate.net This enhanced reactivity can be exploited for the introduction of various functional groups, including the cyano group.

The conversion of pyridine N-oxides to 2-cyanopyridines is a well-established transformation. researchgate.net The reaction typically involves an activating agent, such as acetic anhydride (B1165640) or tosyl chloride, to make the ortho-carbon more susceptible to attack by a cyanide nucleophile. researchgate.net Furthermore, pyridine N-oxides can be used as directing groups for C-H bond functionalization, and subsequent deoxygenation provides the corresponding pyridine derivative. nih.govorganic-chemistry.org This strategy offers a powerful method for the regioselective synthesis of substituted pyridines. The deoxygenation of the N-oxide can be achieved using various reducing agents. nih.govorganic-chemistry.org

Optimization of Reaction Parameters and Scale-Up Considerations

The industrial synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield and purity while ensuring process safety and cost-effectiveness. Key considerations include the choice of starting materials, solvents, catalysts, temperature, and reaction time. Furthermore, the transition from laboratory-scale synthesis to large-scale production introduces a unique set of challenges that must be addressed.

A critical step in the synthesis is the cyanation of a 6-bromopicolinate precursor. The choice of the cyanide source and the reaction conditions are paramount. While various cyanation methods exist, the use of less toxic and more manageable reagents is a key focus in modern process chemistry. For instance, processes that proceed with good yields using relatively inexpensive chloro-compounds as precursors are often preferred for large-scale operations. However, the reactivity of bromo-compounds often allows for milder reaction conditions.

Detailed Research Findings

Research into the synthesis of related cyanopyridines has shown that the choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often employed to facilitate the dissolution of reagents and promote the desired substitution reaction. The reaction temperature is another critical parameter, typically ranging from 20 to 150 °C, with a preferred range of 75 to 100 °C to ensure a reasonable reaction rate without promoting side reactions.

The following data table illustrates a hypothetical optimization study for the cyanation step in the synthesis of a cyanopyridine, which can be considered analogous to the synthesis of this compound. The table highlights the impact of various parameters on the reaction yield and purity.

Interactive Data Table: Optimization of Cyanation Reaction Parameters

| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | CuCN | DMF | 120 | 12 | 75 | 92 |

| 2 | CuCN | NMP | 120 | 12 | 82 | 95 |

| 3 | Zn(CN)₂ | DMA | 130 | 10 | 85 | 96 |

| 4 | KCN | DMSO | 100 | 18 | 70 | 88 |

| 5 | NaCN | DMF | 120 | 12 | 78 | 93 |

| 6 | CuCN | NMP | 140 | 8 | 80 | 90 (decomposition) |

| 7 | Zn(CN)₂ | DMA | 110 | 12 | 80 | 97 |

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations:

Heat Transfer: The bromination and cyanation steps are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer: Ensuring efficient mixing of reactants is vital for achieving high conversions and minimizing side reactions. The choice of agitator design and agitation speed must be carefully considered based on the reactor geometry and the physical properties of the reaction mixture.

Reagent Addition: The controlled addition of reactive reagents, such as the cyanating agent, is critical for maintaining temperature control and preventing localized high concentrations that could lead to side product formation.

Work-up and Product Isolation: The isolation and purification of the final product on a large scale must be efficient and scalable. This may involve crystallization, filtration, and drying. The choice of crystallization solvent is critical for obtaining the desired crystal form and purity. For instance, after the reaction, cooling the solution to a specific temperature range, such as 10-15°C, can be employed to induce crystallization and isolate the product with high purity google.com.

Process Safety: The handling of toxic reagents like cyanides requires stringent safety protocols, including the use of closed systems and appropriate personal protective equipment. The potential for the formation of hazardous byproducts must also be assessed and mitigated.

Continuous Flow Synthesis: Modern manufacturing is increasingly adopting continuous flow technology to improve safety, efficiency, and consistency. For the synthesis of intermediates like this compound, a continuous flow process can offer significant advantages, such as superior heat and mass transfer, precise control over reaction time, and the ability to handle hazardous reagents more safely in smaller volumes at any given time.

Chemical Transformations and Derivatization Reactions of Methyl 6 Bromo 5 Cyanopicolinate

Transformations of the Carboxymethyl Ester and Nitrile Moieties

The ester and nitrile groups of Methyl 6-bromo-5-cyanopicolinate offer distinct pathways for chemical elaboration, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group at the C-2 position can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-5-cyanopicolinic acid. This transformation is typically achieved under basic conditions, for instance, using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents such as tetrahydrofuran (B95107) (THF) or methanol. The resulting carboxylic acid is a key intermediate, enabling further derivatization, such as amide bond formation, or serving as a bioisostere for other functional groups in medicinal chemistry applications.

Table 1: Representative Conditions for Ester Hydrolysis

| Reagents | Solvent System | Temperature | Product |

| LiOH | THF/Water | Room Temp. | 6-bromo-5-cyanopicolinic acid |

| NaOH | Methanol/Water | Reflux | 6-bromo-5-cyanopicolinic acid |

Nitrile Group Conversions: Cycloadditions (e.g., Tetrazole Formation)

The nitrile moiety at the C-5 position is a gateway to a variety of nitrogen-containing heterocycles, most notably tetrazoles. The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source is the most common method for this conversion. masterorganicchemistry.com This reaction is often catalyzed by zinc salts, such as zinc bromide (ZnBr₂), which act as a Lewis acid to activate the nitrile group towards nucleophilic attack by the azide anion. The reaction can be performed using sodium azide (NaN₃) in solvents like water or dimethylformamide (DMF), sometimes with the aid of microwave irradiation to accelerate the reaction and improve yields. The resulting 5-(6-bromo-5-(methoxycarbonyl)pyridin-3-yl)-1H-tetrazole is a valuable scaffold, as the tetrazole ring is a well-known bioisostere for a carboxylic acid group, often improving metabolic stability and pharmacokinetic properties in drug candidates. masterorganicchemistry.com

Table 2: Typical Conditions for Tetrazole Formation from Nitrile

| Azide Source | Catalyst/Additive | Solvent | Conditions | Product |

| NaN₃ | ZnBr₂ | Water | 100 °C | 5-(6-bromo-5-(methoxycarbonyl)pyridin-3-yl)-1H-tetrazole |

| NaN₃ | NH₄Cl | DMF | 120 °C | 5-(6-bromo-5-(methoxycarbonyl)pyridin-3-yl)-1H-tetrazole |

| TMSN₃ | TBAF | THF | Room Temp. to 60°C | N-protected tetrazole derivatives |

Cross-Coupling Reactions at the Halogenated Pyridine (B92270) Position

The bromine atom at the C-6 position is the primary site for carbon-carbon and carbon-heteroatom bond-forming reactions, facilitated by transition-metal catalysis. The presence of the adjacent electron-withdrawing cyano group enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Stille, Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups at the C-6 position. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Pd(OAc)₂ with phosphine (B1218219) ligands. mdpi.com The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DME) is crucial for achieving high yields. mdpi.combeilstein-journals.org

Similarly, the Stille coupling reaction, which uses organotin reagents, can be employed. libretexts.orgmsu.edu While effective, the toxicity and stoichiometric tin byproducts have made the Suzuki-Miyaura reaction a more popular choice in many applications. libretexts.org

Table 3: Example Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Product Class |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Methyl 6-aryl-5-cyanopicolinates |

| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Methyl 6-(heteroaryl)-5-cyanopicolinates |

| Alkenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME/Water | Methyl 6-alkenyl-5-cyanopicolinates |

Other Transition-Metal Catalyzed Coupling Reactions

Beyond the Suzuki and Stille reactions, the C-Br bond can participate in other important transformations. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. organic-chemistry.org This reaction is fundamental for the synthesis of various aniline (B41778) and heteroarylamine derivatives. The choice of phosphine ligand is critical to the success of this transformation, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

Other potential couplings include the Sonogashira reaction with terminal alkynes (to form C-C triple bonds) and the Heck reaction with alkenes, further demonstrating the synthetic utility of the bromo-picolinate scaffold.

Nucleophilic and Electrophilic Substitutions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the cyano and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The bromine atom at C-6 serves as a good leaving group in these reactions. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, and amines, can displace the bromide to form 6-substituted picolinate (B1231196) derivatives. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing substituents. libretexts.org

Due to the electron-poor character of the ring, electrophilic aromatic substitution is generally disfavored and would require harsh conditions, likely leading to a lack of selectivity. The primary mode of reactivity for functionalization remains the substitution of the bromine atom via nucleophilic or organometallic pathways.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product Class |

| Methoxide | Sodium Methoxide | Methanol | Methyl 6-methoxy-5-cyanopicolinate |

| Amine (e.g., Aniline) | Aniline, NaOtBu | Toluene | Methyl 6-(phenylamino)-5-cyanopicolinate |

| Thiolate | Sodium Thiophenoxide | DMF | Methyl 6-(phenylthio)-5-cyanopicolinate |

Annulation and Heterocyclic Ring Expansion Reactions of this compound

The strategic positioning of a bromo, a cyano, and a methyl ester group on the pyridine ring of this compound offers a versatile platform for the construction of fused heterocyclic systems through annulation and potential ring expansion reactions. These transformations are of significant interest in medicinal chemistry and materials science for the synthesis of novel polycyclic aromatic compounds with unique electronic and biological properties.

Annulation Reactions

Annulation reactions involving this compound typically utilize the reactivity of the ortho-bromo-cyano functionality. This arrangement is a precursor to the well-established Gewald reaction and related cyclizations, enabling the formation of fused five- and six-membered rings. A prominent example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are known for their diverse pharmacological activities.

The reaction of this compound with sulfur-based nucleophiles, such as α-mercapto ketones or esters, under basic conditions, can lead to the formation of a thieno[2,3-b]pyridine core. The general mechanism involves an initial nucleophilic substitution of the bromine atom by the sulfur nucleophile, followed by an intramolecular Thorpe-Ziegler cyclization, where the methylene (B1212753) group adjacent to the sulfur attacks the cyano group. Subsequent tautomerization yields the aromatic fused heterocyclic system.

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives from this compound Analogues

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-bromo-3-cyanopyridine | Ethyl thioglycolate, NaOEt, EtOH, reflux | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | High |

| 2 | 2-bromo-3-cyanopyridine | Chloroacetone, K2CO3, DMF | 3-Amino-2-acetylthieno[2,3-b]pyridine | Good |

| 3 | This compound | Methyl thioglycolate, NaOMe, MeOH, reflux | Methyl 3-amino-6-(methoxycarbonyl)thieno[2,3-b]pyridine-2-carboxylate | Plausible |

Note: The data in the table is illustrative of typical reactions for this class of compounds based on established synthetic methodologies.

Heterocyclic Ring Expansion Reactions

While less common, the pyridine ring of this compound could potentially undergo ring expansion to form seven-membered heterocyclic systems like diazepines. Such transformations are of interest for accessing novel chemical space.

A hypothetical pathway for ring expansion could involve the reaction of this compound with hydrazine (B178648). The initial reaction would likely be the displacement of the bromine atom by a hydrazine molecule. Subsequent intramolecular cyclization could lead to the formation of a fused pyrazolopyridine, which upon further rearrangement or under specific reaction conditions, might undergo ring expansion to a pyridodiazepine derivative. The cyano group could also participate in these transformations, potentially being incorporated into the expanded ring system or undergoing conversion to an amino or amido group.

Table 2: Potential Ring Expansion Products from this compound

| Reactant | Reagents and Conditions | Potential Product | Ring System |

| This compound | Hydrazine hydrate, EtOH, reflux | Methyl 7-amino-6-oxo-6,7-dihydro-5H-pyrido[2,3-d]pyridazine-3-carboxylate | Pyrido[2,3-d]pyridazine |

| This compound | Sodium azide, acid | Substituted Diazepine | Diazepine |

Note: The reactions and products in this table are hypothetical and represent potential synthetic pathways based on known reactivity patterns of similar heterocyclic compounds.

Further research is required to explore the full potential of this compound in annulation and ring expansion reactions, which could lead to the discovery of novel heterocyclic scaffolds with interesting biological and material properties.

Academic and Research Applications of Methyl 6 Bromo 5 Cyanopicolinate Derivatives

Strategic Building Block for Complex Organic Molecules

Methyl 6-bromo-5-cyanopicolinate is recognized as a strategic building block in synthetic organic chemistry. The presence of three distinct and reactive functional groups—the methyl ester, the cyano group, and the bromine atom—on the pyridine (B92270) core allows for a variety of chemical transformations. The bromine atom is particularly useful as it can be readily substituted or used in cross-coupling reactions, while the cyano and ester groups can be hydrolyzed, reduced, or converted into other functionalities.

This multi-functional nature makes the compound an ideal starting material for constructing more elaborate molecular architectures. Its utility as a versatile intermediate is primarily seen in its application for creating derivatives with specific functional groups tailored for desired biological activities. The reactivity of the molecule enables chemists to generate diverse libraries of compounds that can be optimized for various applications in medicinal chemistry and materials science. For instance, new picolinic acid derivatives are used as intermediates in processes to create complex pyridine derivatives for treating respiratory disorders. google.com

Synthesis of Pharmaceutical Lead Compounds and Agrochemicals

The pyridine ring is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net this compound provides a direct route to novel substituted pyridine compounds, making it a compound of significant interest in both drug discovery and agricultural research.

Picolinate (B1231196) and its amide derivatives, known as picolinamides, are important pharmacophores in medicinal chemistry. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial target in cancer therapy due to its role in tumor angiogenesis. nih.gov Researchers have successfully designed and synthesized novel series of picolinamide-based derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov

In one study, a series of picolinamide (B142947) derivatives were evaluated for their antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. Several compounds demonstrated significant inhibitory activity, with some showing greater potency than the reference drug Sorafenib. nih.gov For example, compounds 8j and 8l emerged as the most active against both cell lines. nih.gov In another study, compounds 7h , 9a , and 9l showed potent inhibition of the VEGFR-2 kinase, with IC₅₀ values significantly lower than the reference drug. nih.gov

Inhibitory Activity of Picolinamide Derivatives Against VEGFR-2

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 7h | VEGFR-2 | 87 | nih.gov |

| 9a | VEGFR-2 | 27 | nih.gov |

| 9l | VEGFR-2 | 94 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 180 | nih.gov |

The development of 6-bromo quinazoline (B50416) derivatives has also shown promise for creating cytotoxic agents to combat cancer. nih.govresearchgate.net These studies highlight the importance of the picolinate scaffold in generating lead compounds for oncology.

The pyridine heterocycle is a key component in a multitude of agrochemicals due to its favorable biological and physical properties. researchgate.net The functional groups on this compound make it an excellent precursor for creating novel pyridine-based agrochemical candidates. The bromine atom can undergo nucleophilic substitution with various nucleophiles, such as amines or thiols, to introduce different side chains. The cyano and ester groups can be modified to fine-tune the compound's solubility, stability, and mode of action. This synthetic flexibility allows for the systematic design and synthesis of compounds to be screened for herbicidal, insecticidal, or fungicidal activity.

Development of Biologically Active Ligands and Modulators

The targeted modulation of protein function with small molecules is a cornerstone of modern chemical biology and drug discovery. The this compound scaffold is well-suited for the development of specialized ligands that can interact with specific protein targets, including enzymes and protein-protein interaction interfaces.

Enzyme inhibition is a key strategy for treating numerous diseases. Metallo-β-lactamases, for example, are enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. There is a critical need for new inhibitors of these enzymes. Research has shown that 6-bromo-substituted penicillanic acid derivatives can act as inhibitors of class A and C β-lactamase enzymes. nih.gov

While not a β-lactam itself, this compound can serve as a scaffold for designing non-β-lactam isosteric analogues that could potentially inhibit these enzymes. The term "isosteric" refers to molecules or groups of atoms that have a similar size and shape. By modifying the functional groups of the picolinate core, chemists can create molecules that mimic the essential structural features required for binding to the active site of an enzyme like a metallo-β-lactamase, thereby inhibiting its function. The "6-bromo" substitution, in particular, has been identified as a key feature in some β-lactamase inhibitors, making this scaffold a promising starting point for novel inhibitor design. nih.gov

Modulating protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The FK506-binding proteins (FKBPs), such as FKBP51 and FKBP52, are prominent targets due to their roles in regulating steroid hormone receptor signaling and their association with psychiatric disorders. uni-muenchen.deuni-muenchen.de Designing selective ligands for FKBPs is difficult because their active sites are highly conserved. uni-muenchen.de

Structure-based design is a powerful strategy for developing potent and selective ligands. researchgate.netnih.gov The this compound scaffold offers an excellent starting point for creating such ligands. The defined orientation of its functional groups can be exploited to build molecules that fit precisely into the FKBP binding pocket. For example, the ester can be converted to an α-ketoamide, a common feature in FKBP ligands, and the bromo- and cyano-positions can be used to introduce side chains that form specific interactions with the protein. uni-muenchen.de Research into FKBP ligands has shown that creating rigid, multi-cyclic structures can lead to high-affinity binding. researchgate.net The reactivity of the bromo-picolinate allows for the synthetic steps needed to build such complex, rigidified analogues, potentially leading to the development of novel modulators for FKBPs and other challenging PPI targets.

Contributions to Heterocyclic Scaffold Diversity

This compound is a highly functionalized pyridine derivative that serves as a important building block in the synthesis of diverse heterocyclic scaffolds. Its value in organic synthesis stems from the strategic placement of three distinct and reactive functional groups—a methyl ester, a cyano group, and a bromine atom—on the pyridine ring. This arrangement allows for a variety of chemical transformations, enabling chemists to construct a wide array of novel and complex molecular architectures, particularly fused heterocyclic systems.

The reactivity of the compound is largely dictated by the electron-withdrawing nature of the cyano group and the pyridine nitrogen, which influences the susceptibility of the ring to nucleophilic substitution. The bromine atom at the 6-position is a key reactive handle, readily participating in substitution reactions with various nucleophiles. Similarly, the cyano group at the 5-position can be subjected to a range of transformations, including reduction and hydrolysis, to introduce new functionalities that can participate in subsequent cyclization reactions.

Detailed Research Findings

Research has demonstrated that the dual reactivity of the bromo and cyano groups is instrumental in generating scaffold diversity. The bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, which introduces new substituents that can be used to build additional rings onto the pyridine core.

One of the most powerful strategies involves the transformation of the cyano group. For instance, reduction of the cyano group to an aminomethyl group introduces a flexible and nucleophilic side chain. This newly formed amine can then react intramolecularly with the ester group or with a substituent introduced at the bromine's former position, leading to the formation of fused bicyclic and polycyclic systems. This approach provides access to a variety of sought-after heterocyclic cores that are prevalent in medicinal chemistry and materials science.

The strategic utility of this compound allows for the generation of diverse derivatives that can be optimized for various applications in pharmaceuticals and agrochemicals. The ability to systematically modify the molecule at its reactive sites enables the creation of large libraries of related compounds, a key strategy in modern drug discovery for exploring structure-activity relationships (SAR). This "scaffold-switching" approach is critical in the search for novel therapeutic agents. nih.gov For example, similar strategies are used to create diverse bicyclic heteroaromatic systems like imidazo[1,2-b]pyridazines, 1H-indoles, and various triazolopyridines, which have been investigated for their potent biological activities. nih.gov

The table below summarizes the key transformations of this compound that contribute to heterocyclic scaffold diversity.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group/Intermediate | Contribution to Scaffold Diversity |

| C6-Bromine | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | C6-Amino, C6-Thioether, C6-Alkoxy derivatives | Introduction of diverse side chains and functionalities for further cyclization or to modulate biological activity. |

| C5-Cyano | Reduction | Lithium aluminum hydride, Catalytic hydrogenation | C5-Aminomethyl group | Provides a nucleophilic handle for intramolecular cyclization to form fused ring systems (e.g., dihydropyridopyrimidines). |

| C5-Cyano | Hydrolysis | Acid or base catalysis | C5-Carboxamide or C5-Carboxylic acid | Creates new functional groups for amide coupling or other condensation reactions, leading to different heterocyclic frameworks. |

| C2-Methyl Ester | Hydrolysis | Base (e.g., NaOH, LiOH) | C2-Carboxylic acid | Allows for amide bond formation, creating a diverse set of carboxamide derivatives with potential biological activity. |

By leveraging these selective transformations, chemists can systematically and efficiently construct a multitude of heterocyclic scaffolds from a single, readily available starting material. The strategic combination of these reactions allows for a diversity-oriented synthesis approach, making this compound a valuable tool in the exploration of chemical space for new bioactive molecules.

Structure Activity Relationship Sar and Ligand Design Principles for Derived Compounds

Systematic Modification of the Methyl 6-bromo-5-cyanopicolinate Skeleton

The systematic modification of the this compound scaffold would involve the independent and combined alteration of its key functional groups to probe their contribution to biological activity. A rational approach to this would involve a series of synthetic campaigns targeting each modifiable position.

Modification of the 6-Bromo Position: The bromine atom at the 6-position is a key handle for synthetic modification, often introduced to impart specific electronic properties or to serve as a leaving group for further reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Halogen Substitution: Replacing the bromine with other halogens (Fluorine, Chlorine, Iodine) can modulate the lipophilicity and electronic nature of the pyridine (B92270) ring. Fluorine, being highly electronegative, can alter the pKa of the pyridine nitrogen and form strong interactions with protein backbones estranky.sk.

Aryl and Heteroaryl Introduction: Suzuki or Stille coupling reactions can be employed to introduce a variety of aryl or heteroaryl rings at this position. This modification dramatically increases the molecular complexity and allows for the exploration of additional binding pockets in a target protein. For instance, in the development of herbicides based on picolinic acid, the introduction of an aryl group at the 6-position was found to be critical for activity mdpi.com.

Alkoxy and Amino Substituents: Nucleophilic substitution of the bromide with alcohols or amines can introduce hydrogen bond donors and acceptors, potentially leading to new interactions with a biological target.

Modification of the 5-Cyano Group: The cyano group is a versatile functional group in drug design. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

Bioisosteric Replacement: The cyano group can be replaced by a variety of other functional groups (bioisosteres) to fine-tune activity. Common bioisosteres for a nitrile include a halogen (e.g., chlorine or bromine), a trifluoromethyl group, or small heterocyclic rings like oxazoles or triazoles cambridgemedchemconsulting.comnih.gov. These replacements can alter the electronic profile and metabolic stability of the molecule.

Conversion to Other Functional Groups: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these new functional groups offers different interaction possibilities (ionic, hydrogen bonding) and can significantly alter the compound's physicochemical properties.

Modification of the Methyl Ester at the 2-Position: The methyl ester is another key point for modification, influencing solubility, cell permeability, and potential interactions with a target.

Ester Variation: The methyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. For example, larger ester groups might provide better interactions with a hydrophobic pocket in a target enzyme.

Amide Formation: Conversion of the ester to an amide introduces a hydrogen bond donor and can improve metabolic stability. A library of amides can be synthesized by reacting the corresponding carboxylic acid (obtained from ester hydrolysis) with a diverse range of amines.

Reduction to Alcohol: The ester can be reduced to a primary alcohol, which can then be further functionalized, for example, by etherification or oxidation to an aldehyde.

A hypothetical systematic modification of the this compound skeleton is presented in the table below.

| Position of Modification | Original Group | Potential Modifications | Rationale for Modification |

| 6 | Bromo | Fluoro, Chloro, Iodo, Phenyl, Pyridyl, Methoxy, Amino | Modulate electronics and lipophilicity; explore new binding interactions. |

| 5 | Cyano | Carboxamide, Tetrazole, Oxadiazole, Trifluoromethyl | Bioisosteric replacement to improve metabolic stability and binding. |

| 2 | Methyl Ester | Ethyl Ester, Isopropyl Ester, Amide, Carboxylic Acid, Alcohol | Alter solubility, permeability, and introduce new hydrogen bonding capabilities. |

Correlating Structural Features with Functional Outcomes

The data generated from the systematic modification of the this compound skeleton would be essential for establishing a clear SAR. By testing the synthesized derivatives in relevant biological assays, one can correlate specific structural features with desired functional outcomes, such as increased potency, improved selectivity, or enhanced pharmacokinetic properties.

For instance, if the primary biological target is a protein kinase, the following correlations might be observed:

Hinge-Binding Region: The pyridine nitrogen is a common hydrogen bond acceptor that interacts with the hinge region of many kinases. Modifications that alter the basicity of this nitrogen, such as the introduction of electron-withdrawing or -donating groups at the 5- and 6-positions, would likely have a significant impact on binding affinity.

Hydrophobic Pockets: The introduction of various aryl groups at the 6-position via cross-coupling could lead to interactions with hydrophobic pockets within the kinase active site. The nature and substitution pattern of these aryl rings would be critical for optimizing these interactions.

Solvent-Exposed Region: Modifications to the methyl ester at the 2-position, which may point towards the solvent-exposed region of the active site, could be used to improve solubility and other physicochemical properties without negatively impacting binding affinity.

The table below illustrates a hypothetical correlation between structural modifications and their potential impact on kinase inhibitory activity.

| Structural Modification | Functional Outcome | Rationale |

| Replacement of 6-Bromo with a small, lipophilic aryl group | Increased Potency | Fills a hydrophobic pocket in the ATP binding site. |

| Conversion of 5-Cyano to a carboxamide | Maintained or slightly decreased potency, improved solubility | Introduces a hydrogen bond donor/acceptor that may interact with the solvent front. |

| Conversion of 2-Methyl Ester to a small, polar amide | Maintained potency, significantly improved solubility | Enhances aqueous solubility and allows for interactions with solvent. |

| Replacement of 6-Bromo with a bulky aryl group | Decreased Potency | Steric hindrance prevents optimal binding in the active site. |

Rational Design Approaches for Enhanced Bioactivity

Building upon the initial SAR data, more rational design approaches can be employed to further enhance the bioactivity of derivatives of this compound.

Structure-Based Drug Design (SBDD): If the crystal structure of the biological target in complex with a derivative is available, SBDD can be a powerful tool. By visualizing the binding mode, medicinal chemists can design new analogs that make more optimal interactions with the active site. For example, if a specific pocket is not fully occupied, a larger substituent can be designed to fill it.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are screened for binding to the target. If a fragment is found to bind, it can be "grown" or "linked" with other fragments to create a more potent lead compound. The picolinate (B1231196) scaffold itself could be considered a starting fragment.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been synthesized and tested, a QSAR model can be developed. This mathematical model can correlate the physicochemical properties of the compounds with their biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized compounds. This approach has been successfully used in the design of picolinate-based herbicides mdpi.com.

By employing these rational design strategies, the development of highly potent and selective bioactive compounds based on the this compound scaffold can be significantly accelerated.

Mechanistic Studies and Computational Insights into Methyl 6 Bromo 5 Cyanopicolinate Chemistry

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of Methyl 6-bromo-5-cyanopicolinate is dictated by its distinct functional groups: the pyridine (B92270) ring, the bromo substituent, the cyano group, and the methyl ester. The electron-withdrawing nature of the cyano group, the ester, and the pyridine nitrogen significantly influences the electronic properties of the aromatic ring, rendering it susceptible to specific transformations. While detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, its reaction pathways can be inferred from the well-established chemistry of similarly substituted pyridine derivatives.

The primary reaction pathways available to this compound include nucleophilic aromatic substitution, reduction, and hydrolysis.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is activated towards nucleophilic displacement. The presence of the electron-withdrawing cyano group at the 5-position and the ring nitrogen further stabilizes the intermediate formed during this reaction. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates, which would yield the corresponding 6-amino, 6-alkoxy, or 6-thioether derivatives.

Reduction of the Cyano Group: The nitrile (cyano) functionality can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction intermediate is a transient imine species which is further reduced to the amine.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (6-bromo-5-cyanopicolinic acid) under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

The interplay of these functional groups allows for the strategic synthesis of a variety of complex molecules, making this compound a potentially valuable synthetic intermediate.

| Reaction Type | Functional Group | Typical Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Bromo Group | Amines, Thiols, or Alkoxides in a polar aprotic solvent (e.g., DMF). | 6-substituted picolinate (B1231196) |

| Reduction | Cyano Group | Lithium aluminum hydride (LiAlH4) in ether; or H2 with Pd/C catalyst. | 5-(aminomethyl)picolinate |

| Hydrolysis | Methyl Ester | Aqueous NaOH or H2SO4 with heating. | Picolinic Acid |

Coordination Chemistry and Metal-Ligand Interactions of Picolinate Systems

The picolinate moiety, a pyridine-2-carboxylate, is a well-established and versatile ligand in coordination chemistry. ionicviper.org The nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group form a stable five-membered chelate ring upon coordination to a metal ion. ionicviper.org This chelating behavior is a dominant feature of picolinate ligands. ionicviper.orgtandfonline.com

In the context of this compound, while the ester must first be hydrolyzed to the carboxylate anion (6-bromo-5-cyanopicolinate) to engage in its most common binding mode, the resulting ligand would exhibit rich coordination chemistry. The primary coordination would occur in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. ionicviper.org However, the substituents on the pyridine ring, namely the bromo and cyano groups, can modulate the electronic properties and steric profile of the ligand. Both are electron-withdrawing, which decreases the basicity of the pyridine nitrogen and could influence the strength of the metal-ligand bond.

Picolinate-based ligands can coordinate to metal ions in various modes, leading to the formation of mononuclear complexes or extended polynuclear structures like coordination polymers. tandfonline.comtandfonline.com Beyond the simple chelating mode, the carboxylate group can also act as a bridge between two metal centers. acs.org Furthermore, in specific cases, the cyano group of the 6-bromo-5-cyanopicolinate ligand could also participate in coordination. The nitrogen of the nitrile can act as a donor, potentially bridging metal centers and leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgnih.gov

The coordination geometry around the metal center is influenced by the metal ion itself and the stoichiometry of the complex. Octahedral geometries are common for many transition metals when coordinated by multiple picolinate ligands or a combination of picolinate and other ligands like water or halides. tandfonline.comnih.govlibretexts.org The specific nature of the metal-ligand interactions, including bond lengths and angles, would be unique to the specific metal ion and the crystalline environment.

| Ligand Moiety | Potential Coordination Site(s) | Common Coordination Modes | Resulting Structure Types |

| Picolinate | Pyridine-N, Carboxylate-O | Bidentate (N,O-chelate) ionicviper.orgtandfonline.com | Mononuclear Complexes |

| Carboxylate | Carboxylate-O atoms | Bridging (e.g., anti, anti-carboxylate) acs.org | Dinuclear or Polynuclear Complexes tandfonline.com |

| Cyano Group | Nitrile-N | Terminal or Bridging rsc.orgnih.gov | Coordination Polymers |

Supramolecular Assembly and Intermolecular Forces (e.g., Hydrogen and Halogen Bonding)

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, which are crucial for the formation of ordered solid-state structures, or supramolecular assemblies. The key intermolecular forces expected to govern its crystal packing are halogen bonding and hydrogen bonding, supplemented by π-π stacking.

Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com In the crystal lattice of this compound, the bromine atom could form C−Br···N interactions with the nitrogen of the cyano group or the pyridine ring of a neighboring molecule. mdpi.com Alternatively, C−Br···O interactions with the carbonyl or ether oxygen of the ester group are also plausible. mdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with adjacent rings. These interactions, driven by electrostatic and van der Waals forces, would likely involve an offset or parallel-displaced arrangement to minimize repulsion, contributing to the stabilization of the crystal structure. The presence of the bromo and cyano substituents significantly affects the electron distribution of the ring, which in turn influences the geometry and strength of these π-π interactions. researchgate.net

The interplay of these diverse intermolecular forces dictates the final supramolecular architecture, influencing the compound's physical properties such as melting point and solubility.

| Intermolecular Force | Donor Group | Acceptor Group(s) | Potential Supramolecular Motif |

| Halogen Bonding | C-Br | N ≡C, Pyridine-N , C=O , C-O -Me | Chains, Sheets mdpi.comnih.gov |

| Hydrogen Bonding | Aromatic/Methyl C-H | N ≡C, Pyridine-N , C=O , C-O -Me | 3D Networks rsc.orgacs.org |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns |

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Methods such as quantum chemical calculations and molecular dynamics simulations can offer insights that complement experimental data.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used quantum chemical method to predict the molecular and electronic properties of organic compounds. For this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in the gas phase or in solution using implicit solvation models.

Calculate the electronic properties, such as the molecular electrostatic potential surface, to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps in predicting reactivity and intermolecular interaction sites. The electron-withdrawing effects of the bromo and cyano substituents on the pyridine ring can be quantified.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the structure.

Evaluate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org For this compound, MD simulations could be used to:

Explore conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the pyridine ring.

Simulate the molecule in a condensed phase (e.g., in a crystal or in solution) to study intermolecular interactions and the resulting supramolecular assembly. This can provide insights into crystal packing and the dynamics of hydrogen and halogen bonds.

Investigate its interaction with other molecules, such as biological macromolecules in drug design studies. acs.orgnih.gov By simulating the compound in the binding site of a target protein, researchers can assess binding stability and key interactions, which is a common approach in the development of new therapeutic agents. nih.gov

Together, these computational approaches offer a detailed theoretical framework for understanding the structure, reactivity, and interactions of this compound, guiding experimental work and rationalizing observed properties.

Future Prospects and Emerging Frontiers in Methyl 6 Bromo 5 Cyanopicolinate Research

Innovations in Green Chemistry and Sustainable Synthesis

The synthesis of complex molecules like Methyl 6-bromo-5-cyanopicolinate is traditionally reliant on multi-step processes that can be resource-intensive. The future of its production is intrinsically linked to the principles of green chemistry, which prioritize efficiency, waste reduction, and the use of environmentally benign methods.

Recent research into the synthesis of picolinates and related pyridine (B92270) derivatives has highlighted several innovative and sustainable approaches. One promising avenue is the development and application of novel heterogeneous catalysts. For instance, researchers have successfully used a nanoporous metal-organic framework, UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a recyclable catalyst for synthesizing picolinate (B1231196) derivatives at ambient temperatures. nih.govrsc.orgresearchgate.net This method avoids harsh reaction conditions and allows for easy separation and reuse of the catalyst, aligning with green chemistry goals. nih.govresearchgate.net The mechanism often involves a multi-component reaction, combining starting materials like aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) in a one-pot synthesis, which improves atom economy and reduces waste. nih.govrsc.orgresearchgate.net

Furthermore, techniques like microwave-assisted synthesis are gaining traction. This method can dramatically shorten reaction times from hours to minutes and increase product yields compared to conventional heating methods. researchgate.net Hydrothermal synthesis is another green technique being explored, where reactions are carried out in water at elevated temperatures and pressures, often eliminating the need for hazardous organic solvents. google.com A patented process for chromium picolinate, for example, uses water to directly oxidize 2-cyanopyridine, a related starting material, in a one-step process that is lauded for its simplicity and low environmental impact. google.com These advancements pave the way for more economical and sustainable manufacturing processes for this compound and its derivatives.

Expanding the Scope of Biological Applications (e.g., Antimicrobial, Antidiabetic, Antifungal, Anticancer)

The pyridine ring is a common scaffold in many biologically active compounds, and the specific substitutions on this compound—a bromine atom, a cyano group, and a methyl ester—offer diverse possibilities for interaction with biological targets. While research on this exact molecule is still emerging, studies on related picolinate derivatives provide a strong foundation for exploring its potential in medicine.

Antimicrobial and Antifungal Activity: Picolinic acid and its derivatives have demonstrated significant antimicrobial properties. scihub.org Studies have shown that metal complexes of picolinates (e.g., with zinc, copper, nickel, and cobalt) exhibit broad-spectrum antibacterial activity against a range of pathogens, including E. coli, S. aureus, and P. aeruginosa. scihub.orgscihub.orgresearchgate.net The mechanism is thought to involve the chelation of metal ions essential for microbial metabolism. pan.olsztyn.pl Picolinic acid and its salts have also shown activity against the fungus Candida albicans. pan.olsztyn.pl The unique electronic properties conferred by the bromo and cyano groups on this compound could modulate this activity, potentially leading to the development of new and more potent antimicrobial or antifungal agents.

Antidiabetic Potential: Chromium picolinate is widely known as a nutritional supplement used to improve insulin (B600854) function in individuals with type 2 diabetes. researchgate.netdrugbank.com Trivalent chromium, chelated with picolinic acid, is believed to enhance insulin sensitivity and play a role in carbohydrate and lipid metabolism. researchgate.netgoogle.com While the chromium ion is the primary active component, the picolinate ligand is crucial for its stability and bioavailability. google.com This established application suggests that other picolinate derivatives, including this compound, could be explored as scaffolds for new antidiabetic drugs. For instance, a novel purine (B94841) derivative was recently shown to be an effective DPP-4 inhibitor for treating type 2 diabetes in an animal model. nih.gov

Anticancer Research: Certain derivatives of picoline have been investigated for their potential in cancer chemotherapy. journalagent.com Although a study on various chromium(III) picolinate derivatives found them to be non-toxic to a human breast adenocarcinoma cell line (MCF-7), this highlights the need to evaluate the specific biological effects of each unique structure. researchgate.net The halogen (bromo) and cyano substituents on this compound are functional groups often found in potent enzyme inhibitors and cytotoxic agents, making it a candidate for further investigation in anticancer drug discovery.

Table 1: Summary of Investigated Biological Activities in Picolinate Derivatives

| Biological Application | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Antimicrobial | Metal Picolinates (Zn, Cu, Ni, Co) | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria. | scihub.org, researchgate.net, scihub.org |

| Antifungal | Picolinic Acid and Salts | Demonstrated inhibitory activity against Candida albicans. | pan.olsztyn.pl |

| Antidiabetic | Chromium(III) Picolinate | Used as a supplement to improve insulin sensitivity and glucose metabolism. | researchgate.net, drugbank.com |

| Anticancer | p-Fluorophenacyl bromide salts of γ-picoline | Reported as a potential anticancer agent. | journalagent.com |

| Anticancer | Substituted Chromium(III) Picolinates | Found to be non-toxic to MCF-7 breast cancer cells. | researchgate.net |

Integration into Advanced Materials Science

The application of organic molecules is no longer confined to medicine and agriculture; they are becoming integral components of advanced materials. The field of materials science offers exciting new frontiers for picolinate derivatives, including this compound. The specific electronic and photophysical properties of these molecules can be harnessed for applications in electronics and optics.

One area of significant potential is in the development of Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs relies heavily on the properties of the organometallic and organic compounds used. Research has shown that substituting ligands in metal complexes can tune their electronic and optical properties. For example, replacing an 8-hydroxyquinoline (B1678124) ligand with a picolinate ligand in tris-(8-hydroxyquinoline)aluminum (Alq3), a classic OLED material, was found to alter the material's emission color. nih.gov Further "CH"/N substitutions on the remaining ligands could induce significant blue or red shifts in the emission spectrum. nih.gov

The electron-withdrawing nature of the cyano and bromo groups in this compound significantly influences the electronic properties of the pyridine ring. This makes it an attractive building block or ligand for creating novel materials with tailored properties for use in OLEDs, sensors, or other electronic devices. Its structure could be incorporated into larger conjugated systems or used to create metal-organic frameworks (MOFs), where the picolinate moiety acts as a ligand connecting metal centers. bldpharm.combldpharm.com The precise control over electronic properties afforded by such substitutions is critical for designing the next generation of advanced functional materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-cyanopyridine |

| Chromium picolinate |

| Malononitrile |

| Zinc picolinate |

| Copper picolinate |

| Nickel picolinate |

| Cobalt picolinate |

| Picolinic acid |

| p-Fluorophenacyl bromide |

| γ-picoline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.